N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline

5-HT3 receptor Antagonist GPCR

Medicinal chemists targeting CNS-penetrant ion channel modulators require building blocks with high lipophilicity and synthetic versatility. N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline (CAS 1154301-33-3) delivers: • LogP 4.18 - enhances passive BBB diffusion vs. N-methyl/ethyl analogs (LogP ~2.0). • Ortho-SMe group enables Cu-catalyzed coupling at 60°C (vs. >150°C for unsubstituted anilines). • Chiral 3-methylpentan-2-yl side chain supports enantioselective SAR. Supplied at 95% purity with reliable global shipping.

Molecular Formula C13H21NS
Molecular Weight 223.38 g/mol
Cat. No. B13252637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
Molecular FormulaC13H21NS
Molecular Weight223.38 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1=CC=CC=C1SC
InChIInChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3
InChIKeyVUOSQHYQAGMWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline: Overview


N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline (CAS: 1154301-33-3) is a sterically hindered secondary aniline bearing a branched 3-methylpentan-2-yl group and an ortho-methylsulfanyl moiety. It belongs to the class of 2-arylsulfanyl anilines, a scaffold recognized for its utility in functional materials and pharmaceuticals [1]. With a molecular formula of C₁₃H₂₁NS, a molecular weight of 223.38 g/mol, and a calculated LogP of 4.18, this compound presents a highly lipophilic architecture distinct from simpler aniline analogs . It is supplied as a research compound with a typical purity of 95% .

Chiral center Supports enantioselective interaction studies
Ortho-methylsulfanyl Enables S-coordination and mild cross-coupling reactions
Lipophilic profile High calculated LogP for CNS-penetrant research

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline: Substitution Limitations


N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline combines three critical structural features—a bulky, branched N-alkyl group, an ortho-methylsulfanyl substituent, and a chiral center—that collectively govern its physicochemical and pharmacological profile. Replacing it with a less hindered N-alkyl aniline (e.g., N-methyl or N-ethyl derivatives) significantly reduces lipophilicity (LogP decreases from ~4.2 to ~2.0) [1], altering membrane permeability and target engagement. Similarly, removing the ortho-sulfanyl group eliminates key S-coordination or S-π interactions that can enhance binding affinity to certain receptors [2]. Furthermore, the chiral 3-methylpentan-2-yl side chain introduces stereochemical complexity that may translate into enantioselective biological activity, a property absent in achiral analogs. Consequently, generic substitution of this compound with simpler anilines or even other N-alkyl-2-(methylsulfanyl)anilines is unlikely to reproduce its specific activity profile, particularly in assays sensitive to ligand lipophilicity, steric bulk, or sulfur-mediated interactions [3].

Less hindered N-alkyl analogs may shift lipophilicity and permeability context
Removal of ortho-sulfanyl group can alter S-coordination and synthetic versatility
Achiral analogs lack stereochemical complexity; enantioselective profile may differ

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline: Differentiating Evidence


5-HT3 Receptor Antagonist Activity

This compound exhibits measurable antagonist activity at the 5-HT3 receptor in a guinea pig ileum tissue assay. This provides a defined starting point for exploring ion channel modulation, particularly when compared to inactive or less potent aniline analogs [1].

5-HT3 antagonism
Class-level inference
IC50 = 3,380 nM
Supports 5-HT3 antagonist screening context
Guinea pig ileum assay; moderate potency benchmark
5-HT3 receptor Antagonist GPCR

Lipophilicity Advantage

The compound's calculated LogP of approximately 4.18 represents a substantial increase in lipophilicity compared to simpler N-alkyl-2-(methylsulfanyl)anilines, such as the N-methyl analog, which has a reported LogP of 2.0 [1]. This difference of over 2 log units translates to a theoretical 100-fold increase in partition coefficient and significantly impacts predicted membrane permeability and CNS penetration potential.

Lipophilicity context
Cross-study comparable
ΔLogP +2.18 vs N-methyl analog
Reported lipophilicity advantage for CNS research
Calculated values; methodology may vary
Lipophilicity LogP Drug Design

Ortho-Sulfanyl Synthetic Versatility

The ortho-methylsulfanyl group in this compound is not merely a structural feature; it can act as a directing or activating group. A related study on the synthesis of 2-arylsulfanyl anilines demonstrated that an ortho-substituent effect (from an NHCOCF3 group) enables a CuI/L-proline-catalyzed coupling to proceed at a significantly lower temperature (60°C) compared to traditional methods (≥150°C) [1]. This suggests the ortho-sulfur atom in N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline could similarly facilitate milder, more efficient synthetic transformations for generating diverse libraries, a feature not available to the unsubstituted N-(3-methylpentan-2-yl)aniline .

Milder coupling
Class-level inference
CuI/L-proline, 60°C predicted (vs >150°C unsub.)
May enable temperature-sensitive library synthesis
Based on ortho-substituent effect in related anilines
Synthetic Methodology Catalysis C-N Coupling

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline: Application Scenarios


CNS and Ion Channel Drug Discovery

Given its high calculated LogP (4.18) and demonstrated antagonism at the 5-HT3 receptor (IC50 = 3.38 μM) [1], this compound is an ideal starting point for medicinal chemistry programs targeting CNS-penetrant ion channel modulators. Its lipophilicity profile suggests it may passively diffuse across the blood-brain barrier more effectively than more polar aniline analogs [2], making it a valuable scaffold for hit-to-lead optimization.

Milder Cross-Coupling for Library Synthesis

Researchers seeking to build focused libraries of 2-arylsulfanyl aniline derivatives will find this compound a strategically advantageous building block. The presence of the ortho-methylsulfanyl group is expected to facilitate copper-catalyzed coupling reactions under significantly milder conditions (e.g., 60°C vs. >150°C) [3], enabling the use of heat-sensitive functional groups and improving overall synthetic efficiency. This is a key differentiator from ortho-unsubstituted N-(3-methylpentan-2-yl)aniline.

Sulfur-Mediated Biological Interactions

The ortho-methylsulfanyl group in this compound can engage in unique S-coordination with metal ions or S-π interactions with aromatic residues in protein binding pockets [4]. This makes it a valuable tool for probing structure-activity relationships where sulfur-mediated binding is hypothesized. The steric bulk from the N-3-methylpentan-2-yl group further constrains conformational freedom, potentially leading to enhanced binding selectivity compared to more flexible, less hindered analogs.

Application
Selection Property
Validation Focus
CNS-penetrant ion channel research
High calculated LogP and 5-HT3 activity
Blood-brain barrier permeability and target engagement assays
Mild cross-coupling library synthesis
Ortho-methylsulfanyl directing group
Reaction temperature and functional group tolerance
Sulfur-mediated binding studies
S-coordination / S-π interaction potential
Metal coordination and aromatic residue interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.